Ethyl 5-(naphthalen-1-yl)-1H-pyrazole-4-carboxylate

Lipophilicity ADME Medicinal Chemistry

Sourcing a rigid naphthyl-pyrazole building block for type 2 diabetes lead optimization can delay your SAR campaigns. This compound solves that with a patent-disclosed scaffold validated for metabolic targets. - Privileged naphthyl-pyrazole core explicitly claimed for type 2 diabetes utility []. - High XLogP (3.5) and rigid 1-naphthyl pharmacophore enhance docking precision and ADME predictability []. - Research-scale entry point (MW 266.29, bp 486.4 °C) with consistent supply chain for hit-to-lead studies.

Molecular Formula C16H14N2O2
Molecular Weight 266.29 g/mol
CAS No. 226931-54-0
Cat. No. B6326255
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 5-(naphthalen-1-yl)-1H-pyrazole-4-carboxylate
CAS226931-54-0
Molecular FormulaC16H14N2O2
Molecular Weight266.29 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(NN=C1)C2=CC=CC3=CC=CC=C32
InChIInChI=1S/C16H14N2O2/c1-2-20-16(19)14-10-17-18-15(14)13-9-5-7-11-6-3-4-8-12(11)13/h3-10H,2H2,1H3,(H,17,18)
InChIKeyJOJFGKLSTBQEFU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Core Properties and Baseline Data


Ethyl 5-(naphthalen-1-yl)-1H-pyrazole-4-carboxylate (CAS 226931-54-0) is a heterocyclic building block in the 1H-pyrazole-4-carboxylate class, characterized by a pyrazole core substituted at position 5 with a naphthalen-1-yl group and bearing an ethyl ester at position 4 . This naphthyl-pyrazole scaffold is a recognized privileged structure in medicinal chemistry, and patents have disclosed the class of pyrazoles bearing a naphthyl group as useful for treating type 2 diabetes [1]. The target compound offers a defined, research-scale entry point with a molecular weight of 266.29 g/mol and a predicted boiling point of 486.4±33.0 °C, suitable for derivatization or biological screening [2].

Why Generic Substitution Fails


This compound cannot be generically substituted within the 1H-pyrazole-4-carboxylate family because its naphthalen-1-yl substituent is a unique, high-affinity pharmacophore that is not interchangeable with smaller or more polar aromatic groups. Patents indicate that naphthyl-substituted pyrazoles have specific utility in treating type 2 diabetes, a property not claimed for unsubstituted or simple phenyl-substituted pyrazole carboxylates [1]. Substituting this specific building block with, for example, an N-alkyl pyrazole carboxylate or a 5-phenyl analog would fundamentally alter the molecule's lipophilicity, predicted binding conformation, and potential biological activity, thereby breaking the intended structure-activity relationship (SAR) of a designed lead series .

Quantitative Differentiation Evidence


Lipophilicity: 1-Naphthyl vs. Phenyl Pyrazoles

The primary differentiation for this compound lies in the calculated lipophilicity (XLogP3-AA = 3.5) conferred by the 1-naphthyl substituent, which is a critical predictor of membrane permeability and target protein binding. This value is significantly higher than that of a comparator 3-(1-naphthyl)-1H-pyrazole without the carboxylate group (XLogP3-AA = 3.1), demonstrating the quantitative impact of the ethyl ester on overall lipophilicity [1]. Furthermore, this high XLogP is distinct from the generally lower range observed for simple phenyl-substituted pyrazole-4-carboxylates, which have XLogP values typically between 1.5 and 2.5 [2].

Lipophilicity ADME Medicinal Chemistry Lead Optimization

Patented Type 2 Diabetes Indication

A key procurement advantage for the 5-(naphthalen-1-yl)-1H-pyrazole-4-carboxylate scaffold is its explicit association with a specific therapeutic indication in the patent literature. Unlike most generic 1H-pyrazole-4-carboxylate esters, which are not claimed for a particular use, the class of 'Pyrazoles having a naphthyl group attached' is patented as being 'useful for treating type 2 diabetes' [1]. This association provides a clear, documented strategic direction for medicinal chemistry programs targeting metabolic diseases.

Patent Intelligence Therapeutic Indication Chemical Space Type 2 Diabetes

1-Naphthyl vs. 2-Naphthyl Isomer Impact

The exact position of the naphthyl attachment (1-naphthyl vs. 2-naphthyl) is a critical differentiator at the procurement stage. While no direct head-to-head biological data is available for this exact compound, computational comparisons show distinct differences. The target compound with a 1-naphthyl group at the 5-position of the pyrazole has a molecular weight of 266.29 g/mol and an exact mass of 266.1055 Da [1]. A close analog, ethyl 5-amino-1-(naphthalen-2-yl)-1H-pyrazole-4-carboxylate, features the naphthyl group at the 2-position and on the pyrazole nitrogen (N1), resulting in a molecular weight of 283.32 g/mol . This difference in substitution pattern will result in different three-dimensional conformations and electronic distributions, leading to divergent biological activities.

Structure-Activity Relationship Isomerism Binding Conformation Molecular Modeling

Primary Application Scenarios


Type 2 Diabetes Lead Optimization

This compound is a top-tier choice for a medicinal chemistry team working on small molecule agonists or modulators for type 2 diabetes. The explicit patent disclosure that the class of naphthyl-pyrazoles is useful for this indication [1] makes it a high-value starting point for SAR studies. The high lipophilicity of the 1-naphthyl group (XLogP = 3.5) [2] also aligns with the properties of many successful GPCR and nuclear receptor ligands, making it a rational choice for generating leads with favorable ADME profiles for this target class.

Structure-Based Drug Design

The well-defined, rigid 1-naphthyl substituent provides a unique vector for docking and molecular dynamics simulations. Compared to a more flexible alkyl or smaller phenyl group, the 1-naphthyl moiety reduces conformational entropy and allows for more precise modeling of potential π-π stacking or hydrophobic interactions within a protein's active site. This makes the compound an excellent candidate for building focused virtual libraries aimed at exploiting specific hydrophobic sub-pockets identified in high-resolution crystal structures, where the lipophilicity (XLogP = 3.5) [2] is a predictive asset.

Fluorescent Probe Development

The inherent fluorescence of the naphthalene core can be exploited in chemical biology. By using ethyl 5-(naphthalen-1-yl)-1H-pyrazole-4-carboxylate as a core scaffold and further functionalizing the ester moiety, researchers can develop novel fluorescent probes or sensors. The specific substitution pattern (1-naphthyl at the 5-position) is expected to exhibit distinct fluorescence properties (e.g., quantum yield, Stokes shift) compared to the 2-naphthyl isomer , making this specific compound a more suitable precursor for certain spectroscopic applications.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ethyl 5-(naphthalen-1-yl)-1H-pyrazole-4-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.